molecular formula C10H10O B083506 1-(4-Vinylphenyl)ethanone CAS No. 10537-63-0

1-(4-Vinylphenyl)ethanone

Cat. No.: B083506
CAS No.: 10537-63-0
M. Wt: 146.19 g/mol
InChI Key: HDXVSRDSYNPSAE-UHFFFAOYSA-N
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Description

1-(4-Vinylphenyl)ethanone, also known as 4-acetylstyrene, is an organic compound with the molecular formula C10H10O. It is characterized by a vinyl group attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)ethanone can be synthesized through several methods. One common approach involves the ester exchange reaction between acetic anhydride and 4-ethylphenol . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Vinylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-vinylbenzoic acid, while reduction could produce 1-(4-vinylphenyl)ethanol .

Scientific Research Applications

1-(4-Vinylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Vinylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical processes. Its effects are mediated through binding to enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-Acetylphenylacetylene
  • 4-Vinylbenzaldehyde
  • 4-Vinylbenzoic acid

Comparison: 1-(4-Vinylphenyl)ethanone is unique due to the presence of both a vinyl group and an ethanone group, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-(4-ethenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXVSRDSYNPSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26836-91-9
Record name Ethanone, 1-(4-ethenylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26836-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20447953
Record name p-methylcarbonylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10537-63-0
Record name p-methylcarbonylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-iodoacetophenone (1.0 g, 4.1 mmol), Pd2(dba)3 (186 mg, 0.2 mmol), P(2-furyl)3 (94 mg, 0.4 mmol), and CuI (77 mg, 0.4 mmol) in 20 mL of anhydrous DMF under N2 atmosphere was added vinyltributyltin (1.43 mL, 4.9 mmol) via syringe. An exothermic reaction was observed. After stirred for over night at r.t., the reaction mixture was poured into EtOAc (20 mL), washed with sat. aq. CsF solution, and brine. The organic layer was dried over Na2SO4, evaporated. The titled compound (610 mg, 100%) was isolated after silica gel MPLC eluting with 0–15% EtOAC in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
77 mg
Type
catalyst
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A 1-liter flask was charged with 500 ml of tetrahydrofuran as a solvent and 0.01 mol of sec-butyl lithium as an initiator. To the solution at −78° C. was added 30 g of p-tert-butoxystyrene. With stirring, polymerization reaction was effected for 30 minutes. The reaction solution turned red. For producing a branched polymer, 0.005 mol of p-methylcarbonylstyrene was added to the reaction solution whereupon reaction was effected for 5 minutes. Further 15 g of p-tert-butoxystyrene was added. With stirring, polymerization reaction was effected for 30 minutes. Polymerization was stopped by adding 0.1 mol of methanol to the reaction solution.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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